molecular formula C30H35N3O3 B12495350 Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12495350
M. Wt: 485.6 g/mol
InChI Key: ANULNORHJWTNMG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a benzylpiperazine moiety, a benzoate ester, and a carbonyl group attached to a phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of 4-(4-benzylpiperazin-1-yl)benzoic acid: : This step involves the reaction of 4-benzylpiperazine with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures (80-100°C).

  • Coupling with 4-(propan-2-yl)phenyl isocyanate: : The resulting 4-(4-benzylpiperazin-1-yl)benzoic acid is then reacted with 4-(propan-2-yl)phenyl isocyanate to form the corresponding urea derivative. This reaction is usually performed in an inert atmosphere using a solvent like dichloromethane at room temperature.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically targets the benzylic position or the piperazine ring, leading to the formation of corresponding ketones or N-oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol or the nitro group (if present) to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, amines in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate has a wide range of scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

  • Biology: : Investigated for its potential as a ligand for various biological targets, including receptors and enzymes. It can be used in studies related to drug-receptor interactions and enzyme inhibition.

  • Medicine: : Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially influencing neurotransmitter signaling pathways. Additionally, the carbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-(4-methylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate: : Similar structure but with a methyl group instead of a benzyl group on the piperazine ring. This compound may have different biological activity and chemical reactivity.

  • Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(methyl)phenyl]carbonyl}amino)benzoate: : Similar structure but with a methyl group instead of an isopropyl group on the phenyl ring. This compound may exhibit different pharmacokinetic properties.

  • This compound analogs: : Various analogs with modifications to the benzylpiperazine or benzoate moieties. These analogs can be synthesized to explore structure-activity relationships and optimize biological activity.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C30H35N3O3/c1-4-36-30(35)26-14-15-28(33-18-16-32(17-19-33)21-23-8-6-5-7-9-23)27(20-26)31-29(34)25-12-10-24(11-13-25)22(2)3/h5-15,20,22H,4,16-19,21H2,1-3H3,(H,31,34)

InChI Key

ANULNORHJWTNMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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